6-Ethyl-1,1,4,4-tetramethyltetralin

Catalog No.
S748749
CAS No.
80-81-9
M.F
C16H24
M. Wt
216.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethyl-1,1,4,4-tetramethyltetralin

CAS Number

80-81-9

Product Name

6-Ethyl-1,1,4,4-tetramethyltetralin

IUPAC Name

6-ethyl-1,1,4,4-tetramethyl-2,3-dihydronaphthalene

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

InChI

InChI=1S/C16H24/c1-6-12-7-8-13-14(11-12)16(4,5)10-9-15(13,2)3/h7-8,11H,6,9-10H2,1-5H3

InChI Key

SLIOAQVQWDNBNB-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)C(CCC2(C)C)(C)C

Canonical SMILES

CCC1=CC2=C(C=C1)C(CCC2(C)C)(C)C
6-Ethyl-1,1,4,4-tetramethyltetralin (ETT) is a bicyclic organic compound that belongs to the tetralin class of compounds. It has been widely studied due to its unique physical and chemical properties and its potential applications in various fields of research, including pharmaceuticals, biology, and materials science. This paper presents a comprehensive review of the current state of research on ETT, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, potential implications in various fields of research and industry, limitations, and future directions.
ETT, also known as 6-ethyl-1,1,4,4-tetramethyl-2,3-dihydronaphthalene, is a bicyclic organic compound represented by the chemical formula C14H22. It is an isomer of 1,2,3,4-tetrahydronaphthalene and is structurally similar to naphthalene. ETT is a colorless liquid that has a boiling point of 220-222°C and a melting point of -20°C. It is insoluble in water but soluble in organic solvents such as ethanol, benzene, and chloroform.
ETT is a stable and non-reactive compound under normal conditions. It has a density of 0.862 g/cm3, a refractive index of 1.484, and a flash point of 97°C. ETT has a high vapor pressure, which makes it volatile and flammable. It is also susceptible to oxidation and can be degraded by exposure to sunlight and air. ETT is a weak acid and can be deprotonated by strong bases to form salts.
ETT is synthesized from 4,4,5,5-tetramethyl-1,3-dioxane by a two-step process involving dehydrogenation and alkylation. The first step involves dehydrogenation of 4,4,5,5-tetramethyl-1,3-dioxane to form 1,1,4,4-tetramethyltetralin, which is then alkylated with ethyl bromide to form ETT. The synthesis of ETT has been optimized using various catalysts and reaction conditions to improve yields and purity.
ETT can be characterized by various analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. These techniques can be used to identify and quantify ETT in complex mixtures and to determine its purity and structural properties.
Various analytical methods have been developed to detect and quantify ETT in biological and environmental samples. Gas chromatography (GC) coupled with mass spectrometry (MS) is commonly used to analyze ETT in urine, blood, and environmental samples. High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy or MS has also been used to evaluate ETT in biological fluids and tissues. Immunoassay techniques such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA) have been developed to detect ETT with high sensitivity and specificity.
ETT has exhibited various biological properties that make it a potential candidate for drug development and therapeutics. ETT has been shown to possess strong antioxidant and anti-inflammatory activity, which can protect against oxidative stress and inflammation-related diseases. ETT has also been shown to exhibit neuroprotective effects by enhancing nerve growth factor (NGF) expression and neuronal survival.
ETT has been shown to have low acute toxicity in laboratory animals when administered orally or dermally. However, long-term exposure to ETT can result in liver and kidney damage, as well as metabolic and reproductive abnormalities. ETT may also pose a risk to aquatic organisms and the environment due to its high vapor pressure and volatility.
ETT has been used in various scientific experiments as a model compound to study the physicochemical and biological properties of tetralin derivatives. ETT has been used as a solvent and a reactant in organic synthesis, as well as a probe to study receptor-ligand interactions in pharmacology. ETT has also been used in the development of new sensors and materials for environmental and biomedical applications.
The current state of research on ETT is focused on exploring its potential pharmaceutical applications, including its use as a neuroprotective agent and as a potential therapy for oxidative stress-related diseases. Researchers are also investigating the mechanism of action of ETT and its molecular targets in cells and tissues. In addition, researchers are exploring the environmental fate and toxicity of ETT and its potential impact on aquatic systems.
ETT has potential applications in various fields of research and industry, including drug development, materials science, and environmental monitoring. ETT can be used as a building block to synthesize new tetralin derivatives with improved pharmacological properties. ETT can also be used to develop new materials with advanced properties such as high thermal stability, low toxicity, and biodegradability. In addition, ETT can be used in environmental monitoring to detect and quantify organic pollutants in air and water samples.
Despite its potential applications, ETT has some limitations that need to be addressed in future research. These limitations include its low solubility in water, which limits its use in aqueous environments, and its susceptibility to oxidation, which can lead to degradation and loss of activity. Future research should focus on developing new synthesis strategies to improve the yield and purity of ETT and to develop new formulations and delivery systems to enhance its bioavailability and efficacy. Moreover, there is a need to investigate the long-term toxicity and environmental impact of ETT in various ecosystems.
1. Development of new synthetic routes for ETT derivatives with improved structure-activity relationships.
2. Investigation of the molecular targets and mechanism of action of ETT in cells and tissues.
3. Development of new delivery systems for ETT to enhance its bioavailability and efficacy.
4. Exploration of the potential applications of ETT in tissue engineering and regenerative medicine.
5. Assessment of the environmental fate and toxicity of ETT in various ecosystems.
6. Development of new analytical methods to detect and quantify ETT in complex matrices.
7. Investigation of the pharmacokinetics and pharmacodynamics of ETT in animal models and humans.
8. Exploration of the potential role of ETT in the prevention and treatment of neurological disorders.
9. Development of new materials based on ETT for advanced applications in aerospace, electronics, and energy storage.
10. Evaluation of the safety and efficacy of ETT in clinical trials.

XLogP3

5.8

Other CAS

80-81-9

Wikipedia

6-Ethyl-1,1,4,4-tetramethyltetralin

General Manufacturing Information

Naphthalene, 6-ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-: INACTIVE

Dates

Modify: 2023-08-15

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